molecular formula C18H11F3N2 B14436600 2-[4-(trifluoromethyl)phenyl]-1H-perimidine CAS No. 76019-83-5

2-[4-(trifluoromethyl)phenyl]-1H-perimidine

Cat. No.: B14436600
CAS No.: 76019-83-5
M. Wt: 312.3 g/mol
InChI Key: AXWOSANQDLZOFU-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethyl)phenyl]-1H-perimidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a perimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-perimidine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 1,8-diaminonaphthalene under acidic conditions. The reaction proceeds through a condensation mechanism, forming the perimidine ring structure. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents and catalysts may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(trifluoromethyl)phenyl]-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted perimidine derivatives.

Scientific Research Applications

2-[4-(trifluoromethyl)phenyl]-1H-perimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(trifluoromethyl)phenyl]-1H-perimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(trifluoromethyl)phenyl]-1H-benzo[d]imidazole
  • 2-[4-(trifluoromethyl)phenyl]pyridine
  • 2-[4-(trifluoromethyl)phenyl]ethanol

Uniqueness

2-[4-(trifluoromethyl)phenyl]-1H-perimidine is unique due to its perimidine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

Properties

CAS No.

76019-83-5

Molecular Formula

C18H11F3N2

Molecular Weight

312.3 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1H-perimidine

InChI

InChI=1S/C18H11F3N2/c19-18(20,21)13-9-7-12(8-10-13)17-22-14-5-1-3-11-4-2-6-15(23-17)16(11)14/h1-10H,(H,22,23)

InChI Key

AXWOSANQDLZOFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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